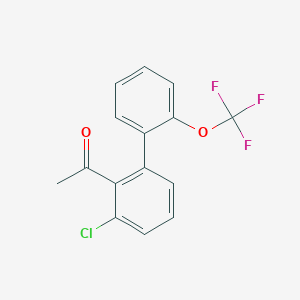
1-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone is a complex organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a biphenyl structure
准备方法
The synthesis of 1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone typically involves multiple steps, including the formation of the biphenyl core and the introduction of the chloro and trifluoromethoxy groups. One common synthetic route involves the following steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Introduction of the Trifluoromethoxy Group: This step can be accomplished using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the ethanone group and the formation of corresponding acids or alcohols.
科学研究应用
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The biphenyl structure provides a rigid framework that facilitates interactions with target molecules, leading to the desired biological or chemical effects.
相似化合物的比较
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone can be compared with other biphenyl derivatives, such as:
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-methanol: This compound has a hydroxyl group instead of an ethanone group, leading to different chemical reactivity and biological activity.
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-amine:
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-carboxylic acid: This compound has a carboxylic acid group, which affects its solubility and reactivity compared to the ethanone derivative.
The uniqueness of 1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C15H10ClF3O2 |
|---|---|
分子量 |
314.68 g/mol |
IUPAC 名称 |
1-[2-chloro-6-[2-(trifluoromethoxy)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H10ClF3O2/c1-9(20)14-11(6-4-7-12(14)16)10-5-2-3-8-13(10)21-15(17,18)19/h2-8H,1H3 |
InChI 键 |
SCOFJKYRNOPBCF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC=C1Cl)C2=CC=CC=C2OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


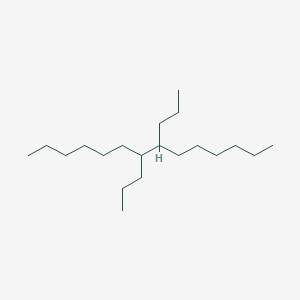

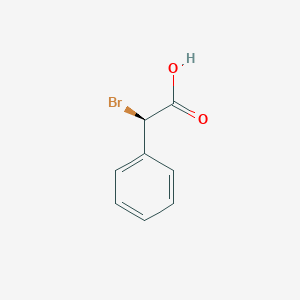
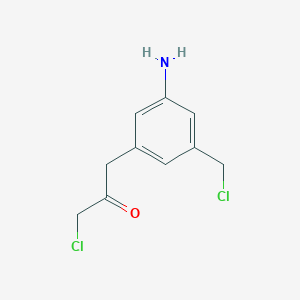
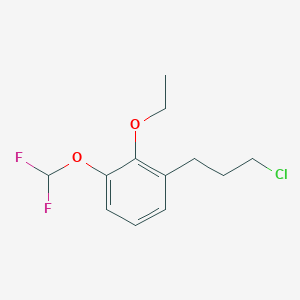
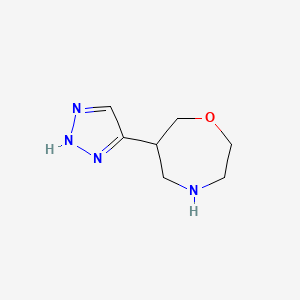
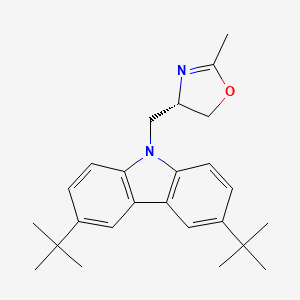
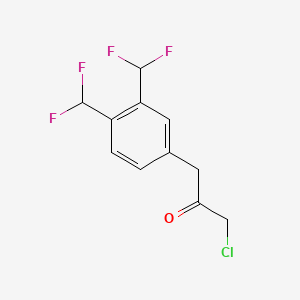
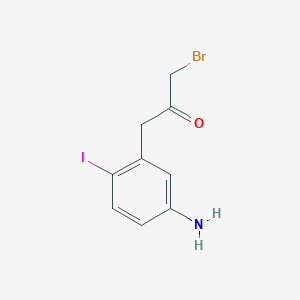

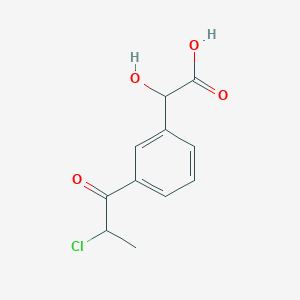

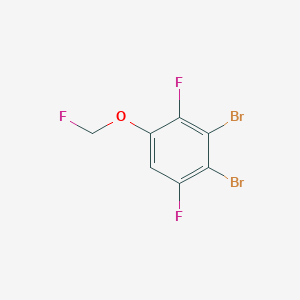
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
